Methyl 9H-fluorene-3-carboxylate Methyl 9H-fluorene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 104820-82-8
VCID: VC7934843
InChI: InChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3
SMILES: COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Methyl 9H-fluorene-3-carboxylate

CAS No.: 104820-82-8

Cat. No.: VC7934843

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9H-fluorene-3-carboxylate - 104820-82-8

Specification

CAS No. 104820-82-8
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name methyl 9H-fluorene-3-carboxylate
Standard InChI InChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3
Standard InChI Key AVNVIKCPYJRCRB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1
Canonical SMILES COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1

Introduction

Structural and Molecular Characteristics

Methyl 9H-fluorene-3-carboxylate possesses the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol . Its IUPAC name is methyl 9H-fluorene-3-carboxylate, and its structure consists of a fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring) with a methyl ester substituent at the 3-position (Figure 1) . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
Exact Mass224.08373 g/mol
SMILESCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2
InChI KeyAVNVIKCPYJRCRB-UHFFFAOYSA-N

The compound’s planar aromatic system and electron-withdrawing ester group contribute to its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

Methyl 9H-fluorene-3-carboxylate is typically synthesized via esterification of 9H-fluorene-3-carboxylic acid with methanol under acidic conditions. Alternative methods include:

  • Palladium-Catalyzed Coupling: Intramolecular oxidative coupling of diphenylacetic acid derivatives using Pd catalysts, as demonstrated in fluorenone synthesis .

  • Acid-Catalyzed Cyclization: Trifluoromethanesulfonic acid (TfOH)-mediated tandem reactions of biaryl triazenes to form fluorene derivatives .

A representative procedure involves reacting 3-methylfluorene (CAS: 2523-39-9) with dialkyl carbonates and alkali hydrides, followed by esterification . For example:

  • Step 1: Fluorene is reacted with diethyl carbonate and sodium hydride in an aromatic solvent at 40–80°C .

  • Step 2: The intermediate ester is saponified and re-esterified with methanol to yield the final product .

Industrial Scalability

Industrial production optimizes reaction parameters (e.g., continuous flow reactors) to enhance yield (>80%) and purity . Technical-grade fluorene (95% purity) is sufficient for large-scale synthesis .

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
Melting Point79–80°C (acetone/water solvent)
Boiling Point369.5±21.0°C (predicted)
Density1.204±0.06 g/cm³
SolubilitySoluble in benzene, toluene, DMSO
Flash Point208.5±21.2°C

The compound’s stability under ambient conditions and compatibility with organic solvents make it suitable for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 9H-fluorene-3-carboxylate serves as a precursor to fluorenone derivatives, which are critical in synthesizing antidiabetic and antiarrhythmic agents . For instance:

  • Fluorene-9-carboxylic acid derivatives are intermediates in drugs targeting sodium ion channels .

  • The ester group facilitates hydrolysis to carboxylic acids, enabling modular drug design .

Materials Science

In optoelectronics, fluorene derivatives are valued for their charge-transport properties. Methyl 9H-fluorene-3-carboxylate has been incorporated into:

  • Organic Light-Emitting Diodes (OLEDs): As a hole-transport layer component .

  • Polycyclic Aromatic Hydrocarbon (PAH) Frameworks: For solar cell applications .

Catalysis

The compound participates in palladium-catalyzed C–H activation reactions to construct complex PAHs. For example, dual C–H activation directed by carboxylate groups yields fluorenones under mild conditions .

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):

    • ¹H NMR: δ 7.95 (d, J = 7.6 Hz, 1H), 7.88 (d, J = 7.7 Hz, 1H), 3.90 (s, 3H, OCH₃) .

    • ¹³C NMR: δ 167.8 (C=O), 144.2 (aromatic C), 52.1 (OCH₃) .

  • GC-MS: m/z 224 [M⁺], 209 [M–CH₃] .

Chromatography

  • Retention Index (OV-1 column): 1698.2–1718.8 .

  • HPLC: Reverse-phase C18 column, eluting with acetonitrile/water (70:30) .

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